MD2-Toll-Like Receptor 4-Inhibitor 1 is classified within a group of small molecules designed to inhibit the interaction between MD2 and LPS. The compound is synthesized through various chemical methods aimed at enhancing its efficacy and specificity toward the TLR4/MD2 complex. Its classification as an inhibitor places it in the category of pharmacological agents that target immune signaling pathways, particularly those involved in inflammation.
The synthesis of MD2-Toll-Like Receptor 4-Inhibitor 1 involves several key steps, typically starting from a pyrimido[5,4-b]indole scaffold. The synthesis process includes:
For instance, one method described involves reductive cleavage of protective groups followed by acylation with specific fatty acids to yield intermediates that are further processed into the final inhibitor compound .
MD2-Toll-Like Receptor 4-Inhibitor 1 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the hydrophobic pocket of MD2. The structural data reveals:
Molecular docking studies have shown that the compound fits well into the hydrophobic cavity of MD2, forming critical hydrogen bonds with amino acid residues such as Arg90 and Tyr102, which are pivotal for its inhibitory action .
The primary reaction of MD2-Toll-Like Receptor 4-Inhibitor 1 involves its binding to the MD2 protein, which prevents LPS from activating TLR4. This interaction can be described as:
The mechanism by which MD2-Toll-Like Receptor 4-Inhibitor 1 exerts its effects involves several steps:
MD2-Toll-Like Receptor 4-Inhibitor 1 has potential applications in various fields:
Toll-like receptor 4 and myeloid differentiation factor 2 constitute a pattern recognition receptor complex that serves as the primary detection system for gram-negative bacterial pathogens. This complex recognizes lipopolysaccharide, a key component of the outer membrane of gram-negative bacteria, initiating a cascade of intracellular signaling events that activate innate immune defenses. Upon ligand binding, the Toll-like receptor 4/myeloid differentiation factor 2 complex dimerizes and recruits intracellular adaptor proteins through Toll/interleukin-1 receptor domain interactions, culminating in nuclear factor kappa-light-chain-enhancer of activated B cells activation. This transcription factor regulates the expression of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6, which coordinate the elimination of pathogens and facilitate adaptive immunity [1] [3].
The signaling pathways bifurcate into myeloid differentiation primary response 88-dependent and TIR-domain-containing adapter-inducing interferon-beta-dependent branches. The myeloid differentiation primary response 88-dependent pathway initiates at the plasma membrane, where Toll-like receptor 4 dimerization recruits the bridging adaptor Toll/interleukin-1 receptor domain-containing adaptor protein and myeloid differentiation primary response 88, forming a signaling complex called the myddosome. This complex activates interleukin-1 receptor-associated kinase 4 and interleukin-1 receptor-associated kinase 1, leading to tumor necrosis factor receptor-associated factor 6 ubiquitination and nuclear factor kappa-light-chain-enhancer of activated B cells activation. Simultaneously, receptor internalization mediated by cluster of differentiation 14 triggers the TIR-domain-containing adapter-inducing interferon-beta-dependent pathway through the adaptors TRIF-related adaptor molecule and TIR-domain-containing adapter-inducing interferon-beta, resulting in interferon regulatory factor 3 activation and type I interferon production [5] [10]. Dysregulation of this tightly orchestrated signaling system contributes to pathological inflammation in sepsis, autoimmune disorders, and chronic inflammatory conditions, making the Toll-like receptor 4/myeloid differentiation factor 2 complex a prime therapeutic target [1] [6].
Table 1: Adaptor Proteins in Toll-like Receptor 4 Signaling Pathways
Adaptor Protein | Full Name | Function | Pathway |
---|---|---|---|
Myeloid differentiation primary response 88 | Myeloid differentiation primary response 88 | Scaffold for interleukin-1 receptor-associated kinase assembly | Myeloid differentiation primary response 88-dependent |
Toll/interleukin-1 receptor domain-containing adaptor protein | Toll/interleukin-1 receptor domain-containing adaptor protein | Plasma membrane anchor for myeloid differentiation primary response 88 | Myeloid differentiation primary response 88-dependent |
TIR-domain-containing adapter-inducing interferon-beta | TIR-domain-containing adapter-inducing interferon-beta | Activates interferon regulatory factor 3 | TIR-domain-containing adapter-inducing interferon-beta-dependent |
TRIF-related adaptor molecule | TRIF-related adaptor molecule | Endosomal bridging adaptor | TIR-domain-containing adapter-inducing interferon-beta-dependent |
The extracellular domain of Toll-like receptor 4 exhibits an atypical curved solenoid structure formed by leucine-rich repeat modules, divided into amino-terminal, central, and carboxy-terminal domains. The central domain displays unusual structural features including small radii and large twist angles in its β-sheet arrangement. Myeloid differentiation factor 2, a compact β-cup fold protein, binds to the concave surface of Toll-like receptor 4's amino-terminal and central domains through hydrophobic interactions and complementary electrostatic surfaces. The myeloid differentiation factor 2 protein contains a deep hydrophobic pocket lined with phenylalanine and leucine residues that accommodates lipid chains of lipopolysaccharide derivatives [1] [9].
Structural studies using cryogenic electron microscopy and X-ray crystallography have revealed that synthetic lipopolysaccharide mimetics engage myeloid differentiation factor 2 through specific carbohydrate structure-relevant ligand-protein interactions. These glycolipids function as molecular bridges that facilitate dimerization of two Toll-like receptor 4/myeloid differentiation factor 2 complexes by extending their acyl chains toward the dimerization interface. The precise binding orientation within the myeloid differentiation factor 2 pocket is governed by phosphorylation patterns and acyl chain distribution on the disaccharide backbone. Bis-phosphorylated ligands form salt bridges with positively charged residues near the pocket entrance, while hydrophobic interactions stabilize acyl chain intercalation into the pocket's interior. Phe126 in the flexible loop connecting βG and βH strands undergoes conformational rearrangement upon ligand binding, shifting from solvent-exposed to buried position in agonist-bound complexes [1] [6] [9].
Table 2: Key Structural Features of Myeloid Differentiation Factor 2 Ligand Interactions
Structural Element | Location | Function | Ligand Interaction Specificity |
---|---|---|---|
Hydrophobic pocket | Core of myeloid differentiation factor 2 | Accommodates lipid chains | Size and hydrophobicity determine ligand affinity |
Phe126 loop | βG-βH connecting loop | Conformational switch for activation | Position determines agonist vs. antagonist activity |
Lys122/Lys125 | Pocket entrance (human) | Electrostatic interactions with phosphates | Determines phosphate group positioning |
Dimerization interface | TLR4*-myeloid differentiation factor 2 contact region | Stabilizes receptor dimerization | Engages solvent-exposed acyl chains |
Lipopolysaccharide recognition follows a sequential transfer mechanism involving accessory proteins. Lipopolysaccharide binding protein extracts lipopolysaccharide monomers from bacterial membranes or aggregates in serum and transfers them to cluster of differentiation 14, which presents lipopolysaccharide to the Toll-like receptor 4/myeloid differentiation factor 2 complex. Cluster of differentiation 14 acts as a catalyst that facilitates lipopolysaccharide loading onto myeloid differentiation factor 2 by reducing the critical micelle concentration of lipopolysaccharide aggregates. Upon binding, the lipid A moiety of lipopolysaccharide inserts its acyl chains into the hydrophobic pocket of myeloid differentiation factor 2, with the number of accommodated chains (typically 4-5) dependent on their length and orientation. The sixth acyl chain in hexa-acylated lipopolysaccharide is excluded from the pocket and exposed on the molecular surface, where it participates in dimerization [1] [6] [10].
Dimerization represents the crucial activation step, where two Toll-like receptor 4/myeloid differentiation factor 2/lipopolysaccharide complexes assemble into an m-shaped heterotetrameric structure. This dimerization is driven by both hydrophobic contacts and ionic interactions. The solvent-exposed acyl chain from one myeloid differentiation factor 2 molecule inserts into a hydrophobic groove at the dimerization interface of the second Toll-like receptor 4 molecule (denoted TLR4*). Simultaneously, the phosphate groups of lipid A form salt bridges with positively charged residues from both Toll-like receptor 4 molecules. Structural studies demonstrate that synthetic lipopolysaccharide mimetics with optimized lipid chain arrangements can outperform natural lipopolysaccharide in dimerization efficiency, particularly when they possess specific phosphorylation patterns that enhance ionic interactions at the dimer interface. The flexibility of the diglucosamine backbone in natural lipopolysaccharide derivatives reduces dimerization efficiency compared to conformationally constrained synthetic analogs that maintain optimal geometry for receptor engagement [1] [6] [9].
The loop containing Phe126 in myeloid differentiation factor 2 undergoes significant conformational changes during activation. In antagonist-bound states, this loop projects away from the protein core, while agonist binding induces inward movement that positions Phe126 to interact with buried acyl chains. Molecular dynamics simulations reveal that this loop's stability correlates with species-specific activation patterns, remaining more stable in complexes with agonist activity. The distance between the ligand's glycosidic oxygen and the Phe126 loop center of mass decreases and stabilizes in agonist-bound complexes but fluctuates in antagonist-bound structures [4] [6].
Significant interspecies differences in Toll-like receptor 4/myeloid differentiation factor 2 activation profiles impact translational research and therapeutic development. The most extensively characterized variation involves lipid IVa, a tetra-acylated lipopolysaccharide precursor that antagonizes human Toll-like receptor 4 signaling but activates mouse receptor complexes. This divergence stems from electrostatic differences at the dimerization interface. Mouse Toll-like receptor 4 contains lysine 367 and arginine 434, which form ionic bonds with the 4'-phosphate of lipid IVa. Human Toll-like receptor 4 possesses glutamine 369 and glutamine 436 at these positions, eliminating these critical interactions and preventing receptor activation [2] [6].
Similarly, Rhodobacter sphaeroides lipopolysaccharide acts as an antagonist on human and mouse receptors but activates equine and hamster Toll-like receptor 4/myeloid differentiation factor 2. Molecular dynamics simulations reveal that sequence variations in myeloid differentiation factor 2 loop regions dictate species-specific responses. Position 89 in the loop connecting βE and βF strands contains lysine in human and mouse myeloid differentiation factor 2 but methionine in horses and threonine in hamsters. This residue lies near the dimerization interface and influences complex stability. Additionally, residues 57-79 and 108-135 in myeloid differentiation factor 2 contribute to species-specific ligand recognition. The electrostatic potential around the binding pocket entrance differs substantially between species due to variations in charged residues. Human myeloid differentiation factor 2 contains lysine 122 and lysine 125 near the pocket opening, creating a positively charged rim, while mouse myeloid differentiation factor 2 has glutamate 122 and leucine 125, reducing positive charge [4] [6] [10].
Table 3: Species-Specific Variations in Toll-like Receptor 4/Myeloid Differentiation Factor 2 Responses
Ligand | Human Response | Mouse Response | Equine Response | Molecular Basis of Specificity |
---|---|---|---|---|
Escherichia coli lipopolysaccharide | Agonist | Agonist | Agonist | Conserved recognition mechanism |
Lipid IVa | Antagonist | Agonist | Variable | TLR4 residues: Lys367/Arg434 (mouse) vs. Gln369/Gln436 (human) |
Rhodobacter sphaeroides lipopolysaccharide | Antagonist | Antagonist | Agonist | MD-2 loop EF residue 89: Lys (human/mouse) vs. Met/Thr (equine/hamster) |
Synthetic disaccharide lipid A mimetics | Variable activity | Variable activity | Not tested | Phosphorylation pattern and acyl chain distribution |
These species-specific differences significantly impact the translational potential of Toll-like receptor 4-targeting therapeutics. Compounds designed to inhibit human Toll-like receptor 4 may exhibit partial agonist activity in mouse models due to structural differences in the dimerization interface and electrostatic potential around the binding pocket. For instance, synthetic bis-phosphorylated glycolipids can function as nanomolar antagonists on human receptors while acting as partial agonists on mouse Toll-like receptor 4/myeloid differentiation factor 2. This phenomenon necessitates careful interspecies correlation during preclinical development of Toll-like receptor 4 inhibitors and highlights the importance of humanized receptor models for accurate therapeutic assessment [4] [6].
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